6-Bromo-2-chloro-5,7-difluoroquinoline
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Overview
Description
6-Bromo-2-chloro-5,7-difluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H3BrClF2N. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Bromo-2-chloro-5,7-difluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinoline derivatives, followed by selective fluorination and chlorination . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, such as controlled temperatures and the use of specific catalysts .
Chemical Reactions Analysis
6-Bromo-2-chloro-5,7-difluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different quinoline derivatives.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form complex molecules.
Common reagents used in these reactions include palladium catalysts, strong bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-2-chloro-5,7-difluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industrial Applications: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-5,7-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The pathways involved often include those related to cellular metabolism and signal transduction .
Comparison with Similar Compounds
6-Bromo-2-chloro-5,7-difluoroquinoline can be compared with other quinoline derivatives, such as:
6-Bromo-5,7-difluoroquinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloro-5,7-difluoroquinoline: Lacks the bromine atom, leading to different chemical properties and applications.
The presence of multiple halogen atoms in this compound makes it unique, as it can participate in a wider range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
1188002-21-2 |
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Molecular Formula |
C9H3BrClF2N |
Molecular Weight |
278.48 g/mol |
IUPAC Name |
6-bromo-2-chloro-5,7-difluoroquinoline |
InChI |
InChI=1S/C9H3BrClF2N/c10-8-5(12)3-6-4(9(8)13)1-2-7(11)14-6/h1-3H |
InChI Key |
OIQRHJZVBUOYEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CC(=C(C(=C21)F)Br)F)Cl |
Origin of Product |
United States |
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